Barium hydrogen 3-hydroxy-2-(phosphonatooxy)propionate
Description
Chemical Identity and Structure
D-2-Phosphoglyceric acid barium salt 1-hydrate (CAS: 53823-72-6) is a barium-coordinated salt of D-2-phosphoglyceric acid with one water molecule of hydration. Its empirical formula is C₃H₅BaO₇P·H₂O, and its molecular weight is 321.37 g/mol (anhydrous basis) . The compound features a phosphate group esterified to the second carbon of the glyceric acid backbone, conferring specific biochemical reactivity .
Applications and Biochemical Role This compound is critical in enzymatic studies, particularly as a substrate or product in reactions catalyzed by phosphoglycerate mutase and enolase in glycolysis and gluconeogenesis . It is commercially available as a powder with ≥70% purity (enzymatic assay) .
Properties
CAS No. |
53823-72-6 |
|---|---|
Molecular Formula |
C3H9BaO7P |
Molecular Weight |
325.40 g/mol |
IUPAC Name |
barium(2+);hydride;3-hydroxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P.Ba.2H/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;+2;2*-1 |
InChI Key |
KUSSBNDKYPKHAG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)OP(=O)([O-])[O-])O.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary laboratory synthesis of D-2-Phosphoglyceric acid barium salt 1-hydrate involves the controlled reaction of D-2-Phosphoglyceric acid with barium hydroxide in an aqueous medium. This method ensures the formation of the barium salt in its monohydrate form, which is critical for maintaining the compound’s biochemical activity and stability.
-
$$
\text{D-2-Phosphoglyceric acid} + \text{Ba(OH)}_2 \rightarrow \text{D-2-Phosphoglyceric acid barium salt 1-hydrate}
$$ -
- Reaction medium: Aqueous solution
- Temperature: Controlled, typically ambient to slightly elevated (20–40°C)
- pH: Maintained to favor salt formation without degradation (neutral to slightly basic)
- Stoichiometry: Equimolar or slight excess of barium hydroxide to ensure complete salt formation
-
- Crystallization from the reaction mixture to isolate the monohydrate form
- Drying under controlled humidity to maintain the 1-hydrate state without over-drying or loss of water of crystallization
-
- The barium salt form stabilizes the phosphate group, reducing hydrolysis during handling
- Storage at low temperatures (2–8°C) is recommended to maintain integrity
Industrial Production Methods
Industrial-scale synthesis follows the same fundamental chemistry but incorporates process optimizations for yield, purity, and scalability:
-
- High-purity D-2-Phosphoglyceric acid
- Barium hydroxide of analytical grade
-
- Large-scale aqueous reactors with precise temperature and pH control
- Continuous or batch crystallization systems to isolate the monohydrate salt
- Advanced drying techniques (vacuum drying or controlled atmosphere drying) to preserve hydration state
-
- Purity verification by enzymatic assays and spectroscopic methods
- Moisture content analysis (e.g., Karl Fischer titration) to confirm monohydrate status
- Particle size and morphology control to ensure consistent powder form
Chemical Reaction Analysis Relevant to Preparation
The formation of D-2-Phosphoglyceric acid barium salt 1-hydrate is a classic acid-base neutralization and salt formation reaction:
| Parameter | Description |
|---|---|
| Reactants | D-2-Phosphoglyceric acid, barium hydroxide |
| Reaction type | Salt formation via acid-base neutralization |
| Solvent | Water |
| Product form | Crystalline monohydrate |
| pH range | Neutral to slightly basic (7.0–8.0) |
| Temperature | Ambient to 40°C |
| Purification method | Crystallization and drying |
The barium ion coordinates with the phosphate and carboxylate groups of the D-2-Phosphoglyceric acid, forming a bidentate complex that stabilizes the molecule and reduces solubility, facilitating crystallization.
Data Table: Typical Laboratory Preparation Parameters
| Step | Condition/Parameter | Notes |
|---|---|---|
| Reactant molar ratio | 1:1 to 1:1.1 (acid:Ba(OH)₂) | Slight excess Ba(OH)₂ to ensure full reaction |
| Solvent | Deionized water | Purity critical to avoid contamination |
| Temperature | 20–40°C | Avoid high temperatures to prevent degradation |
| pH | 7.0–8.0 | Maintains compound stability |
| Reaction time | 1–3 hours | Sufficient for complete salt formation |
| Crystallization | Slow cooling or evaporation | Promotes formation of monohydrate crystals |
| Drying | Vacuum drying at 40–50°C | Maintains hydration without decomposition |
| Storage | 2–8°C, airtight container | Prevents hydration loss and CO₂ absorption |
Research Findings on Preparation and Stability
-
- Under acidic conditions (pH ~3), the compound hydrolyzes with a half-life of approximately 2.5 hours at 25°C, releasing glyceric acid and inorganic phosphate.
- Under alkaline conditions (pH ~9), β-elimination can occur, forming phosphoenolpyruvate as a side product with a longer half-life (~8 hours at 25°C).
- The barium salt form reduces phosphate hydrolysis during extraction and handling, enhancing stability.
-
- X-ray crystallography studies confirm bidentate coordination of Ba²⁺ ions to phosphate and carboxylate groups, which is essential for the compound’s stability and crystallinity.
Enzymatic Assay Compatibility:
- The barium salt form is preferred in enzymatic assays involving enolase and phosphoglycerate mutase due to its enhanced stability and controlled ionic environment.
Summary Table: Preparation Methods and Key Features
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Reaction with Barium Hydroxide | Direct neutralization of D-2-Phosphoglyceric acid with Ba(OH)₂ in water | Simple, high purity, scalable | Requires careful pH and temperature control |
| Crystallization and Drying | Isolation of monohydrate crystals via controlled evaporation and drying | Produces stable hydrate form | Sensitive to over-drying and CO₂ exposure |
| Industrial Batch Synthesis | Large-scale aqueous reaction with process controls | High yield, consistent quality | Requires advanced equipment and monitoring |
| Purification by Recrystallization | Enhances purity and removes impurities | Improves assay reliability | Additional processing time and cost |
Chemical Reactions Analysis
Enzymatic Conversion in Glycolysis
D-2-Phosphoglyceric acid (2-PGA) serves as a substrate for enolase , which catalyzes its dehydration to form phosphoenolpyruvate (PEP). The barium salt form stabilizes the phosphate group, enhancing enzymatic activity under physiological pH (7.4–8.0) .
Reaction Equation:
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 7.4–8.0 | |
| (2-PGA) | 0.12 mM | |
| Activation | Mg²⁺ or Mn²⁺ required |
Structural studies reveal that the carboxylate oxygen of 2-PGA bridges magnesium ions at enolase’s active site, facilitating stereospecific dehydration .
Role in Photosynthetic Carbon Assimilation
In the Calvin cycle , 2-PGA is a primary product of ribulose-1,5-bisphosphate carboxylation. The barium salt stabilizes the intermediate during chromatographic isolation .
Research Findings:
-
Short-Term Radiolabeling : 90% of fixed ¹⁴CO₂ in Chlorella appears in 2-PGA within 5 seconds, confirming its role as the earliest stable carboxylation product .
-
Degradation Pathway :
Barium coordination mitigates phosphate hydrolysis during extraction .
Chemical Degradation and Stability
The compound undergoes pH-dependent degradation:
Hydrolysis Pathways:
-
Acidic Conditions : Phosphate ester cleavage releases inorganic phosphate () and glyceric acid .
-
Alkaline Conditions : β-elimination forms PEP as a side product .
| Condition | Half-Life (25°C) | Major Products |
|---|---|---|
| pH 3.0 | 2.5 hours | Glyceric acid, |
| pH 9.0 | 8 hours | PEP, |
Coordination Chemistry and Interactions
Barium ions form a bidentate complex with the phosphate and carboxylate groups, as shown by X-ray crystallography . This coordination:
-
Reduces solubility in aqueous media (0.8 mg/mL at 25°C).
Spectroscopic Data:
Scientific Research Applications
Biochemical Research
Metabolic Pathway Studies
D-2-Phosphoglyceric acid barium salt plays a crucial role in studies of metabolic pathways, particularly in the glycolytic pathway where it serves as an intermediate. Its use allows researchers to trace the conversion of glucose into pyruvate, providing insights into energy production in cells.
Enzyme Activity
The compound is often used in enzyme assays to study the activity of phosphoglycerate kinases and other related enzymes. These studies are essential for understanding metabolic disorders and developing therapeutic strategies.
Material Science
Desalination Techniques
Recent research has explored the use of D-2-phosphoglyceric acid barium salt in desalination processes. A study indicated that barium hydroxide nanoparticles combined with phosphoric acid can enhance the compressive strength and salt resistance of treated materials, making it useful for conservation efforts in historical artifacts .
| Treatment Method | Weight Loss (mg/cm²) | Compressive Strength (MPa) |
|---|---|---|
| Untreated | 15.00 | 5.0 |
| B72 | 1.95 | 7.5 |
| M-Ba(OH)₂ | 5.13 | 6.0 |
| PB | 0.81 | 8.0 |
Environmental Applications
Soil Remediation
D-2-phosphoglyceric acid barium salt has potential applications in soil remediation, particularly in the immobilization of heavy metals and other contaminants. Its ability to form stable complexes with divalent metal ions can be leveraged to reduce soil toxicity, enhancing agricultural productivity .
Case Studies
Case Study: Conservation of Cultural Heritage
A notable application was documented where D-2-phosphoglyceric acid barium salt was used to consolidate deteriorating pigments on historical artifacts. The treatment not only improved the structural integrity of the materials but also demonstrated enhanced resistance to environmental stressors such as humidity and salinity .
Case Study: Enzyme Kinetics
In a laboratory setting, researchers utilized D-2-phosphoglyceric acid barium salt to investigate enzyme kinetics involving phosphoglycerate mutase. The results indicated that varying concentrations of the compound significantly affected the rate of reaction, providing valuable data for enzyme regulation studies .
Mechanism of Action
The mechanism of action of D-2-Phosphoglyceric acid barium salt 1-hydrate involves its role as a substrate for specific enzymes. For instance, it is converted by 3-phosphoglyceric acid mutase into 2-phosphoglycerate, which is then converted by enolase into phosphoenolpyruvate. These reactions are part of the glycolysis and gluconeogenesis pathways, which are crucial for cellular energy production .
Comparison with Similar Compounds
Structural and Hydration Differences
Key structural variations among phosphoglycerate salts include:
- Phosphate Position : The 2- vs. 3-phospho isomers dictate metabolic pathway involvement. D-2-phosphoglycerate is central to glycolysis, whereas D-3-phosphoglycerate is a precursor for serine biosynthesis .
- Hydration State : Hydration affects solubility and stability. For example, 3-phospho-D-glyceric acid barium salt dihydrate (CAS: N/A) has a molecular weight of 357.40 g/mol due to two water molecules, compared to the 1-hydrate form .
Comparative Analysis of Salts and Hydrates
The table below contrasts D-2-phosphoglyceric acid barium salt 1-hydrate with analogous compounds:
Enzymatic Specificity and Research Utility
Biological Activity
D-2-Phosphoglyceric acid barium salt 1-hydrate, a derivative of 3-phosphoglyceric acid, plays a significant role in various biochemical pathways, particularly in metabolism. This compound acts as a substrate for key enzymes such as 3-phosphoglyceric acid mutase and enolase, which are crucial in glycolysis and the Calvin cycle. Understanding its biological activity is essential for elucidating its roles in cellular metabolism and potential therapeutic applications.
- Molecular Formula : C₃H₇O₇P·Ba·H₂O
- CAS Number : 22457-55-2
- Appearance : White to off-white powder
- Solubility : Soluble in water
Biological Significance
D-2-Phosphoglyceric acid barium salt serves as a metabolic intermediate in both glycolysis and the Calvin cycle, influencing various physiological processes. Its biological activities can be summarized as follows:
- Metabolic Pathways :
- Gene Expression Modulation :
- Enzyme Interactions :
Research Findings
Recent studies have highlighted the compound's role in cellular metabolism and its potential applications:
Case Study: Macrophage Activation
In a controlled experiment, bone marrow-derived macrophages (BMDMs) were treated with 400 µM of 3-phosphoglyceric acid for 24 hours. The findings indicated:
- Enhanced Spp1 Transcription : Increased gene expression was observed alongside modifications to histone marks that are associated with active transcription .
- Metabolic Checkpoint : In yeast models, the compound acts as a metabolic checkpoint influencing enzyme complexes involved in serine metabolism and glycolysis .
Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Metabolic Role | Intermediate in glycolysis and Calvin cycle |
| Enzyme Substrate | Substrate for 3-phosphoglycerate mutase and enolase |
| Gene Regulation | Enhances transcription of Spp1 via histone modification |
| Cellular Metabolism Checkpoint | Influences enzyme complex formation related to serine metabolism |
The biological activity of D-2-phosphoglyceric acid barium salt is largely mediated through its interaction with various enzymes and its role in metabolic pathways:
- Glycolytic Pathway : It participates in key reactions that convert glucose into pyruvate, generating energy (ATP) for cellular processes.
- Calvin Cycle : In photosynthetic organisms, it aids in the fixation of carbon dioxide, contributing to the synthesis of glucose from inorganic carbon sources.
Q & A
Q. What is the biochemical role of D-2-Phosphoglyceric acid barium salt 1-hydrate in metabolic pathways?
D-2-Phosphoglyceric acid (2-PG) is a key intermediate in glycolysis and gluconeogenesis, where it is interconverted with 3-phosphoglyceric acid via phosphoglycerate mutase (PGAM). The barium salt form stabilizes the compound for experimental use, particularly in enzymatic assays requiring controlled ion concentrations. Researchers should note that barium ions (Ba²⁺) may influence enzyme kinetics due to their interaction with phosphate groups, necessitating buffer optimization .
Methodological Insight :
Q. How should D-2-Phosphoglyceric acid barium salt 1-hydrate be handled and stored to ensure stability?
Barium compounds are toxic and require strict safety protocols:
- Storage : Keep anhydrous forms at 2–8°C in airtight containers to prevent hydration. Hydrated salts are stable at room temperature but sensitive to CO₂ absorption, which alters pH .
- Handling : Use PPE (gloves, lab coat) and fume hoods. Neutralize waste with 10% sulfuric acid to precipitate barium sulfate before disposal .
Quality Control :
- Verify purity (≥70% by enzymatic assay) and moisture content (Karl Fischer titration) to ensure batch consistency .
Advanced Research Questions
Q. How can researchers resolve batch-to-batch variability in D-2-Phosphoglyceric acid barium salt 1-hydrate for sensitive bioassays?
Variability arises from differences in hydration states, residual solvents, and counterion ratios. To mitigate:
- Analytical Methods :
-
HPLC-MS : Quantify free acid impurities (e.g., 3-PG) using C18 columns and 0.1% TFA mobile phase .
-
ICP-OES : Measure barium content (target: 42.7% w/w in anhydrous form) to confirm stoichiometry .
- Pre-Treatment : Lyophilize hydrated batches and reconstitute in deuterated water (D₂O) for NMR-based structural validation .
Data Interpretation :
- Normalize enzymatic activity data to batch-specific purity metrics to reduce variability in kinetic parameters (e.g., Kₘ, Vₘₐₓ) .
Q. What isotopic labeling strategies are applicable for tracing D-2-Phosphoglyceric acid in metabolic flux studies?
Stable isotopes (¹³C, ¹⁵N) enable real-time tracking of 2-PG in pathways:
- Synthesis : Incorporate ¹³C at the C2 position via enzymatic phosphorylation of [2-¹³C]-glyceric acid using PGAM .
- Applications :
Q. How can contradictory kinetic data for PGAM activity assays using barium salts be reconciled?
Discrepancies often stem from:
- Ion Interference : Ba²⁺ competitively inhibits Mg²⁺-dependent enzymes. Substitute with sodium salts (e.g., D-2-Phosphoglyceric acid disodium salt) for control experiments .
- Buffer Artifacts : Phosphate buffers may form insoluble Ba₃(PO₄)₂. Use HEPES or Tris buffers (pH 7.4) with 1 mM EDTA to chelate residual divalent cations .
Resolution Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
